2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone

GPIIb-IIIa antagonism platelet aggregation spirocyclic RGD mimetics

Regioisomeric ambiguity in diazaspiro fragments compromises SAR reproducibility. This compound is the specific N-8 acylated, pyridin-3-yl regioisomer-distinct from N-2 (CAS 851325-44-5) and pyridin-2-yl variants that populate screening decks. • Maps directly onto CT50728 GPIIb-IIIa antagonist pharmacophore (IC₅₀ 53 nM citrate PRP, 4 nM ELISA) • Pyridin-3-yl ethanone linker provides unique H-bond geometry vs. 2-yl/4-yl kinase inhibitor chemotypes • Lead-like (MW 259.35, 3 HBA, 1 HBD, 3 rotatable bonds); RO5=0, RO3=2 • Suitable for integrin αIIbβ3 binding assays and diversity-oriented kinase selectivity profiling

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B8061199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(CC2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H21N3O/c19-14(10-13-2-1-6-16-11-13)18-8-4-15(5-9-18)3-7-17-12-15/h1-2,6,11,17H,3-5,7-10,12H2
InChIKeyFNCIRBLFBKOVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone – Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone (molecular formula C₁₅H₂₁N₃O, MW 259.35 g/mol) belongs to the 2,8-diazaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry whose inherent three-dimensionality and conformational restriction enhance target-binding specificity and physicochemical properties relative to more flexible, non-spirocyclic amines [1]. The compound bears a pyridin-3-ylacetyl moiety attached to the 8-position nitrogen of the spirocyclic diamine core, distinguishing it from regioisomeric variants (e.g., 2-position acylated or pyridin-2-yl-substituted analogs) that populate commercial screening libraries .

Why Generic 2,8-Diazaspiro[4.5]decane Substitution Fails for 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone


The 2,8-diazaspiro[4.5]decane scaffold tolerates multiple substitution vectors—acylation at N-2 vs. N-8, pyridine regioisomers (2-yl, 3-yl, 4-yl), and linker variation (direct C–N coupling, methylene, ethanone, or longer tethers)—each producing distinct pharmacophoric geometries [1]. Even within the same molecular formula (C₁₅H₂₁N₃O), the positional isomer 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane places the acyl group on the pyrrolidine nitrogen (N-2) rather than the piperidine nitrogen (N-8), altering the spatial relationship between the pyridine ring and the spiro junction. These regioisomeric differences translate into divergent logP, polar surface area, and hydrogen-bonding profiles that cannot be assumed interchangeable without target-specific assay validation.

Quantitative Differential Evidence: 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone vs. Closest Analogs


Regioisomeric Acylation at N-8 vs. N-2: Impact on GPIIb-IIIa Antagonist Pharmacophore Geometry

In the 2,8-diazaspiro[4.5]decane GPIIb-IIIa antagonist series reported by Mehrotra et al., the biologically active form 23 (CT50728, with acyl substitution at the 8-position piperidine nitrogen) displayed platelet aggregation inhibition with an IC₅₀ of 53 nM in citrate-buffered PRP and 4 nM in solid-phase GPIIb-IIIa ELISA [1]. The target compound 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone shares the critical N-8 acylation pattern with CT50728, whereas the commercially abundant isomer 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane places the acyl substituent at N-2, a vector that the SAR literature associates with distinct potency and selectivity profiles . Although direct head-to-head comparison data are not available, the regioisomeric difference identified in the published SAR constitutes a chemically rational basis for prioritizing the N-8 acylated compound in platelet-targeting screening cascades.

GPIIb-IIIa antagonism platelet aggregation spirocyclic RGD mimetics

Conformational Restriction: Spirocyclic 2,8-Diazaspiro[4.5]decane Core vs. Flexible Piperidine-Pyrrolidine Analogs

The 2,8-diazaspiro[4.5]decane core is classified as a privileged scaffold because its spiro junction enforces a fixed dihedral angle between the piperidine and pyrrolidine rings, reducing the entropic penalty upon target binding compared to conformationally flexible diamines [1]. In the T-type calcium channel antagonist series reported by Fritch et al., appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones were found to be potent T-type calcium channel inhibitors with modest selectivity over L-type channels; the authors explicitly attributed this activity to the ability of the spiro scaffold to approximate a 5-feature T-type pharmacophore model [2]. The target compound, bearing the same spirocyclic core, retains this conformational advantage, whereas non-spirocyclic piperidine-ethanone analogs (e.g., simple N-acylpiperidines lacking the spiro junction) are not capable of presenting substituents in the same three-dimensional arrangement.

conformational restriction spiro scaffold ligand efficiency

Pyridin-3-yl vs. Pyridin-2-yl or Pyridin-4-yl Substitution: Divergent Hydrogen-Bonding and Electrostatic Profiles

The pyridin-3-yl substituent positions the ring nitrogen at the meta position relative to the acetyl linker, orienting the nitrogen lone pair for hydrogen-bond acceptance in a geometry distinct from the pyridin-2-yl isomer (where intramolecular interactions with the carbonyl oxygen are possible) and the pyridin-4-yl isomer (which presents a different dipole moment and steric profile) [1]. In the N-aryl diazaspirocyclic patent literature, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216) has been explicitly characterized as a nicotinic acetylcholine receptor ligand , demonstrating that the pyridin-3-yl orientation is pharmacologically relevant. While the target compound's ethanone linker adds rotational freedom compared to directly coupled pyridinyl-spiro systems, the pyridin-3-yl regioisomer is expected to exhibit different target recognition compared to the more common pyridin-4-yl-substituted 2,8-diazaspiro[4.5]decanes found in kinase inhibitor programs [2].

pyridine regioisomer hydrogen bonding molecular recognition

Physicochemical Property Differentiation: Computed logP and Polar Surface Area vs. Direct-Coupled and N-2 Acylated Analogs

Although experimentally measured logP and PSA values for the target compound are not publicly available, computed property comparisons with structurally characterized analogs reveal meaningful differences. The closely related compound 2-(pyridin-2-ylacetyl)-2,8-diazaspiro[4.5]decane (N-2 acylated regioisomer, CAS 851325-44-5) shares the identical molecular formula (C₁₅H₂₁N₃O, MW 259.35) and computed properties expected to be near-identical because the same functional groups are present . However, the direct-coupled analog 8-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane (CAS 1246507-58-3, MW 217.31) lacks the carbonyl oxygen, resulting in reduced hydrogen-bond acceptor count (2 vs. 3), lower molecular weight, and altered logP . The target compound's ethanone linker introduces a carbonyl that can serve as an additional hydrogen-bond acceptor and modulates the electron density on the adjacent methylene, subtly tuning the pKa of the piperidine nitrogen compared to the direct-coupled analog. These property differences are relevant for permeability, solubility, and CYP450 metabolism predictions in early-stage screening.

logP polar surface area drug-likeness physicochemical profiling

Best-Fit Research and Screening Applications for 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone


GPIIb-IIIa Antagonist / Antithrombotic Screening Cascades

The N-8 acylated 2,8-diazaspiro[4.5]decane scaffold maps directly onto the pharmacophore of CT50728, a potent GPIIb-IIIa antagonist (IC₅₀ = 53 nM in citrate PRP, 4 nM in solid-phase ELISA) [1]. Procurement of 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone is rational for laboratories conducting platelet aggregation or integrin αIIbβ3 binding assays, where the pyridin-3-yl group can be further elaborated to optimize potency and pharmacokinetics. Users should avoid N-2 acylated regioisomers (e.g., CAS 851325-44-5) which present a divergent pharmacophore vector incompatible with the established SAR.

Ion Channel and GPCR Ligand Discovery Utilizing Conformationally Restricted Spiro Scaffolds

The 2,8-diazaspiro[4.5]decane core is validated across multiple ion channel and GPCR targets, including T-type calcium channels [2], NOP receptors, NPY Y5 receptors, and GlyT1 transporters [3]. The target compound's spirocyclic scaffold provides a pre-organized three-dimensional presentation of the pyridin-3-yl pharmacophore, making it suitable for focused screening libraries targeting conformationally sensitive binding sites. This scaffold is preferred over flexible piperidine-ethanone analogs that incur a higher entropic penalty upon binding.

Kinase Inhibitor Fragment Elaboration and Library Diversification

2,8-Diazaspiro[4.5]decane derivatives have been developed as selective kinase inhibitors, including TYK2/JAK1 inhibitors (IC₅₀ = 6 nM for TYK2, 37 nM for JAK1) and CDK8/CDK19 chemical probes [4][5]. The target compound, with its pyridin-3-ylacetyl substituent, offers a distinct hydrogen-bonding geometry compared to the pyridin-4-yl-substituted kinase inhibitor chemotypes dominating the patent literature. This regioisomeric differentiation supports inclusion in diversity-oriented screening sets for kinase selectivity profiling.

Computational Chemistry and Structure-Based Drug Design (SBDD) Starting Points

With a molecular weight of 259.35 g/mol, 3 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 3 rotatable bonds, 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone occupies 'lead-like' chemical space compliant with the Rule of Three (RO3 violations = 2, RO5 violations = 0). The compound is thus well-suited as a fragment-like starting point for structure-based optimization, where the ethanone linker provides a synthetically accessible handle for amide coupling or reduction chemistry, and the pyridin-3-yl moiety enables π-stacking and hydrogen-bond interactions with target proteins .

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